Fmoc-Cys(3-(Boc-amino)-propyl)-OH

Solid-Phase Peptide Synthesis Orthogonal Protection Thioether

Standard Fmoc-Cys derivatives (Trt, Mmt, StBu) protect only the thiol for disulfide formation and cannot install a side-chain amine handle. Fmoc-Cys(3-(Boc-amino)-propyl)-OH solves this with an irreversibly alkylated thioether-linked 3-aminopropyl chain, serving as a homolysine mimetic. • Enables site-specific introduction of lysine/arginine mimetics in SPPS • Orthogonal Boc protection allows selective TFA deprotection for bioconjugation • Documented in ⁹⁹Tc-chelating peptides for radiopharmaceutical applications Supplied ≥98% pure with global shipping.

Molecular Formula C26H32N2O6S
Molecular Weight 500.6 g/mol
CAS No. 173963-91-2
Cat. No. B557775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Cys(3-(Boc-amino)-propyl)-OH
CAS173963-91-2
SynonymsFmoc-S-Boc-3-aminopropyl-L-cysteine; 173963-91-2; Fmoc-Cys(3-(Boc-amino)-propyl)-OH; SCHEMBL5416534; C26H32N2O6S; CTK8F9913; 5612AD; ZINC15722206; TR-007714; N-(9H-Fluoren-9-ylmethoxycarbonyl)-S-[3-[(tert-butoxycarbonyl)amino]propyl]-L-cysteine; (2R)-3-({3-[(tert-butoxycarbonyl)amino]propyl}sulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid
Molecular FormulaC26H32N2O6S
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H32N2O6S/c1-26(2,3)34-24(31)27-13-8-14-35-16-22(23(29)30)28-25(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,21-22H,8,13-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m0/s1
InChIKeyVODQCWHZYBQNRK-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Cys(3-(Boc-amino)-propyl)-OH: A Trifunctional SPPS Building Block


Fmoc-Cys(3-(Boc-amino)-propyl)-OH (CAS: 173963-91-2) is a trifunctional amino acid derivative utilized primarily in Fmoc-based solid-phase peptide synthesis (SPPS). Its structure comprises an L-cysteine core bearing an Fmoc-protected α-amine and a side-chain thioether linked to a 3-aminopropyl chain terminated by a Boc-protected amine. This unique architecture distinguishes it from standard cysteine derivatives by introducing a side-chain amine functionality that acts as a structural analog of homolysine, enabling the introduction of lysine or arginine mimetics [1]. The compound has been specifically incorporated into ⁹⁹Tc-chelating peptides for radiopharmaceutical applications and serves as a versatile building block in bioconjugation and drug development workflows .

Why Fmoc-Cys(3-(Boc-amino)-propyl)-OH Cannot Be Replaced


Standard Fmoc-cysteine derivatives—such as Fmoc-Cys(Trt)-OH, Fmoc-Cys(Mmt)-OH, or Fmoc-Cys(StBu)-OH—are designed exclusively to protect the thiol side chain for later disulfide bond formation or selective deprotection. Fmoc-Cys(3-(Boc-amino)-propyl)-OH is fundamentally different: its thiol is irreversibly alkylated to form a thioether, and the molecule instead provides a Boc-protected primary amine at the terminus of a three-carbon spacer. This distinction means that substituting this compound with a conventional thiol-protected cysteine derivative will not yield the same peptide architecture and will fail to install the side-chain amine handle essential for applications requiring mimetic structures or orthogonal conjugation handles . Furthermore, the orthogonal protection scheme (Fmoc/Boc) enables selective deprotection of the side-chain amine under acidic conditions without affecting the peptide backbone or other acid-labile protecting groups, a strategy that cannot be replicated using standard cysteine analogs [1].

Fmoc-Cys(3-(Boc-amino)-propyl)-OH: Evidence-Based Comparison


Functional Group Orthogonality vs. Fmoc-Cys(Trt)-OH

While Fmoc-Cys(Trt)-OH provides a thiol protected by a trityl group that is cleaved during standard TFA-mediated resin cleavage, Fmoc-Cys(3-(Boc-amino)-propyl)-OH contains a stable thioether linkage and a side-chain Boc-protected amine. This means the target compound does not release a free thiol upon deprotection; instead, it reveals a primary amine for further functionalization. This is a binary functional difference rather than a quantitative one. The thioether bond confers resistance to reduction and oxidation conditions that would degrade free thiols or disulfide bonds, though specific stability half-life data is not available in public literature . The orthogonal Fmoc/Boc protection enables selective amine deprotection with 95% TFA without affecting the peptide backbone, a capability not present in Fmoc-Cys(Trt)-OH [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Thioether

Homolysine Mimetic in 99mTc-Chelating Peptides

Fmoc-Cys(3-(Boc-amino)-propyl)-OH is explicitly described as an analog of homolysine and has been successfully incorporated into ⁹⁹Tc-chelating peptides . This specific application demonstrates its utility in creating lysine or arginine mimetics for radiopharmaceutical development. In contrast, Fmoc-Cys(Trt)-OH or Fmoc-Cys(Mmt)-OH lack this structural mimicry and are not documented for this specific application. However, direct quantitative data comparing the chelation efficiency or radiochemical yield of the target compound against other building blocks is not available in the public domain.

Radiopharmaceuticals Peptidomimetics Chelation

Purity Benchmark vs. Fmoc-Cys(StBu)-OH

From a procurement perspective, the target compound is commercially available with a specified purity of ≥ 98% as determined by HPLC, and a defined optical rotation of [α]D20 = -31 ± 2º (C=1 in DMF) . While commercial specifications for Fmoc-Cys(StBu)-OH are similarly high, the target compound's additional trifunctional structure (with a Boc-protected aminopropyl chain) offers a different synthetic utility at a comparable purity standard. No direct comparative study of coupling efficiency or yield versus Fmoc-Cys(StBu)-OH is available in the literature.

SPPS Building Blocks Purity Chemical Properties

Deprotection Orthogonality: Boc vs. StBu

The side-chain Boc group of the target compound is removed under acidic conditions (typically 95% TFA), which is orthogonal to the Fmoc group removed by base (piperidine). In contrast, the S-StBu group of Fmoc-Cys(StBu)-OH requires reductive cleavage using thiols (e.g., DTT) or phosphines [1]. This differential deprotection chemistry means the target compound's side-chain amine can be selectively deprotected and subsequently functionalized without affecting disulfide bonds or other reduction-sensitive moieties in the peptide sequence, a feature not offered by StBu-protected cysteines [2].

Orthogonal Protection Deprotection Chemistry SPPS

Optimal Applications of Fmoc-Cys(3-(Boc-amino)-propyl)-OH


99mTc-Chelating Peptides

This compound is specifically documented for incorporation into ⁹⁹Tc-chelating peptides [1]. Its homolysine mimetic structure and side-chain amine provide an ideal scaffold for introducing chelating groups that bind technetium-99m, a widely used radioisotope in diagnostic imaging. The orthogonal Boc protection enables the site-specific attachment of chelators during SPPS, a capability not offered by standard cysteine derivatives.

Lysine/Arginine Mimetics in Peptides

Fmoc-Cys(3-(Boc-amino)-propyl)-OH is used to introduce lysine or arginine mimetics into peptide sequences, where the thioether-linked aminopropyl chain mimics the side chain of homolysine [1]. This is valuable in structure-activity relationship (SAR) studies where the replacement of a basic residue with a structurally distinct but functionally analogous group is required to probe biological activity or improve metabolic stability.

Orthogonal Conjugation for Bioconjugates

The Fmoc/Boc orthogonal protection scheme allows the side-chain amine to be selectively deprotected using TFA, leaving the peptide backbone and other acid-labile protecting groups intact. This enables the site-specific conjugation of payloads (e.g., fluorophores, biotin, or cytotoxic drugs) to the side-chain amine without interfering with disulfide bonds or other sensitive functionalities [2]. This is a key advantage over StBu-protected cysteines, which require reductive conditions that can disrupt existing disulfide bonds.

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